2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine
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Overview
Description
2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with methyl and prop-2-ynyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the methyl and prop-2-ynyl groups through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents on the pyridine ring or the prop-2-ynyl group.
Scientific Research Applications
2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine: Lacks the prop-2-ynyl group, resulting in different chemical properties and reactivity.
3-Methylpyridine: A simpler compound with fewer functional groups, used as a precursor in the synthesis of more complex molecules.
N-Prop-2-ynylpyridine: Contains the prop-2-ynyl group but lacks the methyl substituents, leading to different reactivity and applications.
Uniqueness
2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Understanding its biological properties can provide insights into its potential therapeutic applications and mechanisms of action. This article compiles various findings regarding the biological activity of this compound, including its pharmacodynamics, interactions, and case studies.
- Molecular Formula : C16H23N3O2
- Molecular Weight : 289.38 g/mol
- CAS Number : 1638588-92-7
The compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly involving monoamine oxidase (MAO) inhibition. This mechanism is crucial for the regulation of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are vital for mood regulation and cognitive functions.
Target Proteins
The primary target of this compound includes:
- Monoamine Oxidase B (MAO-B) : The compound acts as a selective inhibitor, preventing the breakdown of monoamines and enhancing their availability in the synaptic cleft.
1. Neuroprotective Effects
Research indicates that the compound may exhibit neuroprotective properties. By inhibiting MAO-B, it helps in preserving dopaminergic neurons, which is particularly relevant in neurodegenerative diseases like Parkinson's disease.
2. Antidepressant Properties
The modulation of serotonin levels through MAO inhibition suggests potential antidepressant effects. Studies have shown that compounds with similar structures often lead to increased serotonin availability, contributing to mood enhancement .
Case Studies and Research Findings
ADMET Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for understanding the pharmacokinetics of the compound:
- Absorption : High oral bioavailability expected due to its lipophilic nature.
- Distribution : Likely to cross the blood-brain barrier due to its molecular structure.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
- Excretion : Renal excretion anticipated; monitoring needed for renal impairment.
Properties
IUPAC Name |
2-methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-5-8-14-12(10(2)3)13-11(4)7-6-9-15-13/h1,6-7,9-10,12,14H,8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJRBLHXUNLBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)C)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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